Sunirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

2058075-35-5 |

|---|---|

Formule moléculaire |

C60H63N9O15S |

Poids moléculaire |

1182.3 g/mol |

Nom IUPAC |

(12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonic acid |

InChI |

InChI=1S/C60H63N9O15S/c1-33(63-53(71)16-10-9-15-52(70)61-19-20-67-54(72)17-18-55(67)73)56(74)64-34(2)57(75)65-39-22-35(31-83-50-28-43-41(26-48(50)81-3)59(76)68-40(30-62-43)24-37-11-5-7-13-45(37)68)21-36(23-39)32-84-51-29-44-42(27-49(51)82-4)60(77)69-46-14-8-6-12-38(46)25-47(69)58(66-44)85(78,79)80/h5-8,11-14,17-18,21-23,26-29,33-34,40,47,58,62,66H,9-10,15-16,19-20,24-25,30-32H2,1-4H3,(H,61,70)(H,63,71)(H,64,74)(H,65,75)(H,78,79,80)/t33-,34-,40-,47-,58-/m0/s1 |

Clé InChI |

ULMLCLUWGHVNGG-ZVGXFVMESA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N[C@H]([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)NC(=O)CCCCC(=O)NCCN1C(=O)C=CC1=O |

Origine du produit |

United States |

Foundational & Exploratory

Navigating the Complexity of Sunirine: A Technical Guide to its Molecular Identities

An examination of the molecular structures and properties attributed to the name "Sunirine," revealing two distinct classes of molecules: a sophisticated antibody-drug conjugate for oncology and a small molecule alkaloid. This guide provides a detailed analysis of each, tailored for researchers, scientists, and drug development professionals.

The name "this compound" is associated with at least two distinct chemical entities in scientific literature and databases. This ambiguity necessitates a careful and separate examination of each molecule to understand its structure, properties, and therapeutic potential. This technical guide delineates the molecular characteristics of Pivekimab this compound, an antibody-drug conjugate, and a small molecule alkaloid also referred to as this compound.

Pivekimab this compound: An Antibody-Drug Conjugate Targeting Hematologic Malignancies

Pivekimab this compound (also known as IMGN632) is a cutting-edge antibody-drug conjugate (ADC) under investigation for the treatment of certain blood cancers, particularly acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2][3] As an ADC, it is designed for targeted delivery of a cytotoxic agent to cancer cells, thereby minimizing systemic toxicity.[1]

Molecular Structure

Pivekimab this compound is a complex biomolecule with an approximate molecular weight of 150 kDa.[4] Its structure comprises three key components:

-

A Humanized Monoclonal Antibody: This IgG antibody is engineered to specifically target CD123, a protein overexpressed on the surface of various hematologic cancer cells, including leukemic stem cells.[1][2][5]

-

A Cytotoxic Payload: The payload is a potent DNA-alkylating agent from the indolinobenzodiazepine (IGN) pseudodimer class.[1][6][7] This agent, upon release inside the target cell, causes single-strand DNA breaks, leading to apoptosis.[5][8]

-

A Cleavable Linker: The antibody and payload are connected by a linker that is stable in the bloodstream but is designed to be cleaved by lysosomal enzymes within the cancer cell, ensuring targeted release of the cytotoxic agent.[1][7][9]

| Component | Description |

| Antibody | Humanized IgG monoclonal antibody |

| Target | CD123 (Interleukin-3 Receptor alpha subunit) |

| Payload | Indolinobenzodiazepine (IGN) pseudodimer (DGN549) |

| Linker | Cleavable linker |

| Molecular Formula | C6476H10002N1718O2034S46[4] |

| Approx. Molecular Weight | ~150 kDa[4] |

Mechanism of Action and Signaling Pathway

The therapeutic action of pivekimab this compound follows a multi-step process designed for high specificity and potency against cancer cells.

-

Binding: The monoclonal antibody component of pivekimab this compound binds to the CD123 receptor on the surface of malignant cells.[1][2]

-

Internalization: Upon binding, the ADC-CD123 receptor complex is internalized into the cell.[10]

-

Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, releasing the IGN payload.[1]

-

DNA Damage and Apoptosis: The released payload alkylates DNA, causing single-strand breaks and triggering programmed cell death (apoptosis).[5][8]

Experimental Protocols

Detailed experimental protocols for the characterization and synthesis of pivekimab this compound are proprietary. However, general methodologies for analyzing antibody-drug conjugates include:

-

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are used to quantify the binding kinetics of the monoclonal antibody to the CD123 receptor.

-

Internalization Assays: Confocal microscopy or flow cytometry with pH-sensitive dyes can be employed to visualize and quantify the uptake of the ADC into target cells.

-

Cytotoxicity Assays: In vitro cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 (half-maximal inhibitory concentration) of the ADC on various cancer cell lines.

-

In Vivo Efficacy Studies: Preclinical animal models (e.g., patient-derived xenografts) are used to evaluate the anti-tumor activity, pharmacokinetics, and tolerability of the ADC.

This compound: The Small Molecule Alkaloid

A second, distinct molecule referred to as "this compound" is described as a naturally occurring alkaloid.[11] Information on this molecule is less consistent across different sources.

Molecular Structure and Properties

One source describes this compound as an alkaloid with a bicyclic framework.[11] Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[11]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | EvitaChem[11] |

| Approx. Molecular Weight | 213.28 g/mol | EvitaChem[11] |

| Classification | Alkaloid | EvitaChem[11] |

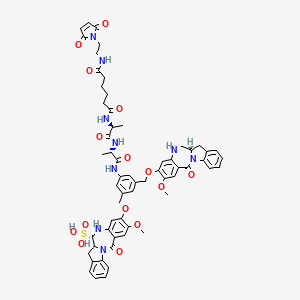

Another source, PubChem, provides data for a molecule named this compound with a significantly different and more complex structure.

| Property | Value | Source |

| Molecular Formula | C60H63N9O15S | PubChem[12][13] |

| Molecular Weight | 1182.3 g/mol | PubChem[12] |

| IUPAC Name | (12S,12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1][13]benzodiazepin-9-yl]oxymethyl]-5-[[(2S)-2-[[(2S)-2-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexanoyl]amino]propanoyl]amino]propanoyl]amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1][13]benzodiazepine-12-sulfonic acid | PubChem[12] |

| CAS Number | 2058075-35-5 | PubChem[12] |

Given the significant discrepancies in molecular formula and weight, it is likely that these are two different compounds erroneously sharing the same name.

Synthesis and Chemical Reactions

For the alkaloid this compound (C₁₄H₁₅N), synthesis can be achieved through several methods:

-

Extraction from Natural Sources: The most common method involves extracting the compound from plant materials using solvents like ethanol (B145695) or methanol.[11]

-

Total Synthesis: Laboratory synthesis from simpler organic molecules is also possible.[11]

This compound, as a typical alkaloid, is expected to undergo several chemical reactions:

-

Acid-Base Reactions: The basic nitrogen atom can form salts with acids.[11]

-

Oxidation-Reduction Reactions: The molecule can be oxidized or reduced to form derivatives.[11]

-

Substitution Reactions: Functional groups on the molecule can be modified through substitution reactions.[11]

Conclusion

The name "this compound" presents a case of molecular ambiguity, referring to both a complex, clinically investigated antibody-drug conjugate (Pivekimab this compound) and at least one small molecule alkaloid with conflicting reported structures. For researchers and drug development professionals, it is crucial to distinguish between these entities based on the context and specific identifiers such as CAS numbers or alternative names like IMGN632. Pivekimab this compound represents a promising targeted therapy in oncology, with a well-defined structure and mechanism of action. The small molecule "this compound" requires further clarification and characterization to resolve the discrepancies in the public domain and ascertain its potential properties and applications.

References

- 1. trustedpharmaguide.com [trustedpharmaguide.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. New AML Therapy: Pivekimab this compound - HealthTree for Acute Myeloid Leukemia [healthtree.org]

- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. adcreview.com [adcreview.com]

- 7. abmole.com [abmole.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Pivekimab this compound (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Buy this compound (EVT-10992110) | 2058075-35-5 [evitachem.com]

- 12. This compound | C60H63N9O15S | CID 163184692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C60H63N9O15S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the CD123 Targeting Specificity of IMGN632 (Pivekimab Sunirine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGN632 (pivekimab sunirine) is a novel antibody-drug conjugate (ADC) designed for the targeted therapy of CD123-positive hematological malignancies.[1] CD123, the α-chain of the interleukin-3 receptor (IL-3Rα), is an attractive therapeutic target due to its overexpression on the surface of cancer cells in various blood cancers, including acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN), while exhibiting limited expression on normal hematopoietic stem cells.[2][3][4] This differential expression provides a therapeutic window for targeted agents like IMGN632.

This technical guide provides a comprehensive overview of the core attributes of IMGN632, focusing on its CD123 targeting specificity. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the binding specificity, in vitro cytotoxicity, and clinical efficacy of IMGN632.

Table 1: Binding Specificity of IMGN632 Antibody (G4723A) to CD123

While a precise dissociation constant (Kd) for the G4723A antibody is not publicly available, the antibody binding capacity (ABC) provides a quantitative measure of target engagement on different cell populations.

| Cell Type | CD123 Expression Level (Median Antibodies Bound Per Cell - ABC) | Reference |

| AML Blasts | 1,883 | [5] |

| AML Progenitors | 1,850 | [5] |

| Leukemic Stem Cells | 2,300 | [5] |

| Normal Granulocyte Macrophage Progenitors | 2,829 | [5] |

| Normal Common Myeloid Progenitors | 943 | [5] |

| Normal Hematopoietic Stem Cells (HSCs) | < 500 | [5] |

| B-ALL Blasts | 1,085 | [6] |

| Normal Lymphocytes | 57 | [6] |

Table 2: In Vitro Cytotoxicity of IMGN632 in CD123-Positive Hematological Malignancy Cell Lines

The cytotoxic activity of IMGN632 was evaluated against a panel of human AML and B-cell acute lymphoblastic leukemia (B-ALL) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent, picomolar activity.

| Cell Line | Disease Type | Prognostic Marker(s) | IMGN632 IC50 (pM) | Reference |

| EOL-1 | AML | - | 2 | [5] |

| HNT-34 | AML | EVI1 ↑ | 9 | [5] |

| KASUMI-3 | AML | EVI1 ↑, MDR1 | 3 | [5] |

| KG-1 | AML | - | 40 | [5] |

| MOLM-13 | AML | FLT3-ITD | 0.6 | [5] |

| MV4-11 | AML | FLT3-ITD | 1 | [5] |

| SEM | B-ALL | MLL-AF4 | 1.1 | [7] |

| REH | B-ALL | TEL-AML1 | 20 | [7] |

| RS4;11 | B-ALL | MLL-AF4 | 0.6 | [7] |

| NALM-6 | B-ALL | - | 1.2 | [7] |

Table 3: Clinical Efficacy of Pivekimab this compound (IMGN632) in Relapsed/Refractory (R/R) Hematological Malignancies (NCT03386513)

The phase 1/2 clinical trial NCT03386513 evaluated the safety and efficacy of IMGN632 in patients with R/R AML and BPDCN.

| Indication | Patient Population | Recommended Phase 2 Dose (RP2D) | Overall Response Rate (ORR) | Composite Complete Remission (CCR) Rate | Reference |

| AML | R/R | 0.045 mg/kg every 3 weeks | 21% (95% CI 8-40) | 17% (95% CI 6-36) | [3][8][9] |

| BPDCN | Frontline | 0.045 mg/kg every 3 weeks | 85% | 70% | [10][11] |

| BPDCN | R/R | 0.045 mg/kg every 3 weeks | 35% | 14% | [10][11] |

Table 4: Select Adverse Events of Pivekimab this compound (IMGN632) at the Recommended Phase 2 Dose (0.045 mg/kg) in R/R AML

| Adverse Event (Grade ≥3) | Frequency | Reference |

| Febrile Neutropenia | 10% | [3][12] |

| Infusion-Related Reactions | 7% | [3][12] |

| Anemia | 7% | [3][12] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of IMGN632 are provided below.

Flow Cytometry for CD123 Expression Quantification on Bone Marrow Aspirates

This protocol is adapted from standard immunophenotyping procedures for hematological malignancies.[13][14][15][16]

Materials:

-

Fresh bone marrow aspirate collected in EDTA.

-

Phosphate-buffered saline (PBS).

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide).

-

Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated monoclonal antibodies:

-

Anti-human CD123 (e.g., clone 6H6 or 7G3).

-

Anti-human CD45.

-

Anti-human CD34.

-

Other lineage markers as needed for blast identification.

-

-

Isotype control antibodies.

-

Red Blood Cell (RBC) Lysis Buffer.

-

FACS tubes (5 mL round-bottom polystyrene tubes).

-

Flow cytometer.

Procedure:

-

Sample Preparation:

-

Dilute the bone marrow aspirate 1:1 with PBS.

-

Layer the diluted sample over a density gradient medium (e.g., Ficoll-Paque™) and centrifuge to isolate mononuclear cells (MNCs).

-

Alternatively, for whole bone marrow staining, proceed to RBC lysis after staining.

-

Wash the isolated MNCs twice with Flow Cytometry Staining Buffer.

-

Resuspend the cell pellet and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10^7 cells/mL in staining buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.

-

Add Fc receptor blocking reagent and incubate for 10-15 minutes at room temperature.

-

Without washing, add the pre-titrated amounts of fluorochrome-conjugated anti-CD123 and other cell surface marker antibodies.

-

Vortex gently and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

-

-

RBC Lysis (if not using MNCs):

-

After the final wash, resuspend the cell pellet in 1X RBC Lysis Buffer and incubate for 10 minutes at room temperature in the dark.

-

Centrifuge and wash once more with staining buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire data on a calibrated flow cytometer.

-

Gate on the leukemic blast population based on their CD45 and side scatter (SSC) characteristics.

-

Quantify the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) within the blast gate.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of IMGN632 on adherent or suspension cancer cell lines.[1][7][17][18][19]

Materials:

-

CD123-positive and CD123-negative cell lines.

-

Complete cell culture medium.

-

IMGN632 and a non-targeting control ADC.

-

96-well flat-bottom microplates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and viability assessment.

-

Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

-

-

Drug Treatment:

-

Prepare serial dilutions of IMGN632 and the control ADC in complete culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium.

-

Add 150 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

In Vivo Xenograft Models for Efficacy Assessment

This protocol describes the establishment of subcutaneous or disseminated AML xenograft models to evaluate the anti-tumor activity of IMGN632.[2][8][17][20][21][22]

Materials:

-

Immunodeficient mice (e.g., NSG or SCID).

-

AML cell lines (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells.

-

Sterile PBS or serum-free medium.

-

IMGN632, vehicle control, and other control articles.

-

Calipers for tumor measurement.

-

Flow cytometry reagents for monitoring disseminated disease.

Procedure:

-

Cell Preparation and Implantation:

-

Harvest and wash the AML cells, resuspending them in sterile PBS or serum-free medium at the desired concentration (e.g., 5 x 10^6 cells per mouse).

-

For subcutaneous models: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mice.

-

For disseminated models: Inject the cell suspension intravenously via the tail vein.

-

-

Tumor Growth and Monitoring:

-

Monitor the mice regularly for tumor development and signs of toxicity.

-

For subcutaneous models: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

For disseminated models: Monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and/or quantify tumor burden in peripheral blood or bone marrow by flow cytometry for human CD45-positive cells.

-

-

Treatment Administration:

-

When tumors reach a predetermined size or when disseminated disease is established, randomize the mice into treatment groups.

-

Administer IMGN632 and control articles (e.g., vehicle, non-targeting ADC) at the specified doses and schedule (e.g., intravenously, once weekly for 3 weeks).

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth or disease progression throughout the study.

-

The primary endpoints are typically tumor growth inhibition, tumor regression, and/or an increase in lifespan compared to the control group.

-

At the end of the study, euthanize the mice and collect tumors or tissues for further analysis if required.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and logical relationships relevant to IMGN632.

Caption: IMGN632 Mechanism of Action.

Caption: IL-3/CD123 Signaling Pathway.

Caption: DNA Alkylation-Induced Apoptosis.

Caption: In Vitro Cytotoxicity Workflow.

Caption: In Vivo Efficacy Study Workflow.

References

- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Signaling through JAK2-STAT5 pathway is essential for IL-3-induced activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. CD123 expression patterns and selective targeting with a CD123-targeted antibody-drug conjugate (IMGN632) in acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. onclive.com [onclive.com]

- 12. Inflammation, necrosis, and the kinase RIP3 are key mediators of AAG-dependent alkylation-induced retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 15. Safety and efficacy of pivekimab this compound in R/R AML: phase I/II study [aml-hub.com]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. abeomics.com [abeomics.com]

- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CD123 in Acute Myeloid Leukemia: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematologically diverse malignancy characterized by the rapid proliferation of abnormal myeloid cells in the bone marrow and blood. A key challenge in AML treatment is the eradication of leukemic stem cells (LSCs), which are often resistant to conventional chemotherapy and contribute to disease relapse. The Interleukin-3 receptor alpha chain, CD123, has emerged as a critical biomarker and therapeutic target in AML. It is overexpressed on AML blasts and LSCs compared to normal hematopoietic stem cells, making it an attractive candidate for targeted therapies. This technical guide provides an in-depth overview of the role of CD123 in AML, including its expression, prognostic significance, signaling pathways, and the therapeutic strategies developed to target it. Detailed experimental protocols and data are presented to aid researchers and drug development professionals in this field.

Introduction to CD123 in Acute Myeloid Leukemia

CD123, the alpha subunit of the Interleukin-3 receptor (IL-3Rα), is a cell surface protein that plays a significant role in the pathophysiology of Acute Myeloid Leukemia (AML).[1][2] In normal hematopoiesis, the IL-3 receptor, a heterodimer of the alpha chain (CD123) and a common beta chain (CD131), is crucial for the proliferation and differentiation of hematopoietic cells upon binding with its ligand, IL-3.[3] However, in the context of AML, CD123 is frequently overexpressed on the surface of leukemic blasts and, importantly, on leukemic stem cells (LSCs).[4][5][6] This differential expression, with low to absent levels on normal hematopoietic stem cells, positions CD123 as a promising therapeutic target.[1][2] High expression of CD123 has been associated with more aggressive disease, chemoresistance, and poor prognosis in AML patients.[5][7][8]

CD123 Expression in AML and its Prognostic Significance

The overexpression of CD123 is a common feature in a majority of AML cases, with reports indicating its presence in 45-95% of patients.[6] Notably, CD123 is highly expressed in the CD34+/CD38- LSC compartment, which is believed to be responsible for disease initiation and relapse.[5][9] This high expression on LSCs compared to their normal hematopoietic counterparts offers a therapeutic window for targeted therapies.[3]

Clinically, elevated CD123 expression is linked to several high-risk features and adverse outcomes in AML. Studies have consistently shown a correlation between high CD123 levels and a failure to achieve complete remission, increased relapse rates, and shorter overall survival.[4][10][11]

Quantitative Data on CD123 Expression and Prognostic Impact in AML

| Parameter | Finding | Patient Cohort | Significance (p-value) | Reference |

| CD123 Expression Frequency | Expressed in 45-95% of AML cases. | Multiple studies | - | [6] |

| 93% of AML cases express CD123 at varying intensities. | Adult AML patients | - | [3] | |

| Higher frequency of CD123+ cells in AML bone marrow samples compared to normal bone marrow. | 95 AML patients | Significant | [12] | |

| Correlation with High-Risk Genetics | Highest CD123 expression associated with high-risk KMT2A rearrangements and FLT3-ITD mutations. | 1,040 pediatric, adolescent, and young adult AML patients | p < 0.001 | [7] |

| Strong positive association between CD25+/CD123+ co-expression and FLT3 mutations. | 80 cytogenetically normal AML patients | p < 0.001 | [13] | |

| Prognostic Significance | High CD123 expression correlates with worse clinical outcome. | 8 AML patients | p = 0.01 | [10] |

| Patients with the highest CD123 expression had a significantly higher relapse risk (53% vs. 39%). | 1,040 pediatric, adolescent, and young adult AML patients | p < 0.001 | [7][14] | |

| Patients with the highest CD123 expression had lower event-free survival (49% vs. 69%). | 1,040 pediatric, adolescent, and young adult AML patients | p < 0.001 | [7][14] | |

| Patients with the highest CD123 expression had lower overall survival. | 1,040 pediatric, adolescent, and young adult AML patients | p < 0.001 | [14] | |

| CD25+/CD123+ co-expression associated with the shortest overall survival. | 80 cytogenetically normal AML patients | p = 0.023 | [13] |

The IL-3/CD123 Signaling Pathway in AML

Upon binding of IL-3, CD123 heterodimerizes with the common beta chain (CD131), leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis.[3] The primary signaling cascades activated by the IL-3/CD123 complex include the JAK/STAT, Ras/MAPK, and PI3K pathways.[6][7][8] In AML, the overexpression of CD123 can lead to constitutive activation of these pathways, even at low IL-3 concentrations, providing a survival and proliferative advantage to the leukemic cells.[3][7] Furthermore, some studies suggest that AML cells can produce IL-3, creating an autocrine loop that further drives leukemic cell maintenance and proliferation.[7]

Caption: IL-3/CD123 signaling pathway in AML.

CD123 as a Therapeutic Target in AML

The high expression of CD123 on AML cells, particularly LSCs, and its limited expression on normal hematopoietic stem cells make it an ideal target for immunotherapy.[1][2][15] Several therapeutic strategies targeting CD123 are under development and have shown promise in clinical trials.[1][2] These include:

-

Monoclonal Antibodies (mAbs): Naked anti-CD123 antibodies can block IL-3 signaling and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3]

-

Antibody-Drug Conjugates (ADCs): These therapies link a potent cytotoxic agent to an anti-CD123 antibody, enabling targeted delivery of the toxin to AML cells.[1][16]

-

Bispecific Antibodies (T-cell engagers): These antibodies simultaneously bind to CD123 on leukemic cells and CD3 on T-cells, redirecting the patient's immune system to attack the cancer cells.[1][15][16]

-

Chimeric Antigen Receptor (CAR) T-cell Therapy: This involves genetically modifying a patient's T-cells to express a receptor that recognizes CD123, turning them into potent cancer-killing cells.[1][4]

-

Immunotoxins: These are fusion proteins that combine a targeting moiety, such as IL-3 or an anti-CD123 antibody fragment, with a potent toxin like diphtheria toxin.[1][4][15]

Workflow for Anti-CD123 CAR T-Cell Therapy

Caption: Workflow of anti-CD123 CAR T-cell therapy.

Experimental Protocols for CD123 Analysis

Protocol: Multiparameter Flow Cytometry for CD123 Expression on AML Blasts and LSCs

Objective: To quantify the expression of CD123 on the surface of AML blast cells and the leukemic stem cell (CD34+/CD38-) population from bone marrow or peripheral blood samples.

Materials:

-

Fresh bone marrow aspirate or peripheral blood sample collected in EDTA or heparin.

-

Ficoll-Paque or other density gradient medium for mononuclear cell (MNC) isolation.

-

Phosphate-buffered saline (PBS).

-

Fetal Bovine Serum (FBS).

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

-

Fluorochrome-conjugated monoclonal antibodies:

-

CD45 (e.g., FITC, V450)

-

CD34 (e.g., APC)

-

CD38 (e.g., PE-Cy7)

-

CD123 (e.g., PE)

-

Appropriate isotype control antibodies.

-

-

Lysing solution (e.g., ammonium (B1175870) chloride-based).

-

Flow cytometer (e.g., BD FACSCanto II or similar).

-

Flow cytometry analysis software (e.g., FlowJo).

Methodology:

-

Sample Preparation:

-

Isolate mononuclear cells (MNCs) from the bone marrow or peripheral blood sample using density gradient centrifugation (e.g., Ficoll-Paque) according to the manufacturer's protocol.

-

Alternatively, for whole blood or bone marrow staining, proceed to red blood cell lysis after antibody incubation.

-

Wash the isolated MNCs twice with PBS containing 2% FBS.

-

Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^7 cells/mL.

-

-

Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add the pre-titrated optimal concentrations of fluorochrome-conjugated antibodies (CD45, CD34, CD38, CD123) to the appropriate tubes.

-

Include a tube with the corresponding isotype control for the CD123 antibody.

-

Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

-

-

Lysis and Washing:

-

If whole blood or bone marrow was used, add 2 mL of 1X lysing solution, vortex, and incubate for 10 minutes at room temperature in the dark.

-

Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes.

-

Decant the supernatant and resuspend the cell pellet in 500 µL of flow cytometry staining buffer.

-

-

Flow Cytometry Acquisition:

-

Acquire the samples on a calibrated flow cytometer.

-

Collect a sufficient number of events (e.g., 100,000 to 500,000 events) to ensure adequate analysis of rare populations.

-

Use appropriate compensation controls to correct for spectral overlap between fluorochromes.

-

-

Data Analysis and Gating Strategy:

-

Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify and gate the total cell population, excluding debris.

-

From the total cells, use a CD45 vs. SSC plot to identify and gate the blast population, which typically has dim CD45 expression and low SSC.[17]

-

Within the blast gate, create a CD34 vs. CD38 plot to identify the CD34+/CD38- leukemic stem cell population.[18]

-

Analyze the expression of CD123 on both the total blast gate and the CD34+/CD38- LSC gate by creating a histogram or a dot plot with the CD123 channel.

-

Quantify the percentage of CD123-positive cells and the mean fluorescence intensity (MFI) of CD123 expression for each population. Compare the MFI to the isotype control to determine positivity.

-

Conclusion and Future Directions

CD123 has been firmly established as a key player in the pathobiology of AML and a highly promising target for novel therapeutics. Its differential expression on leukemic versus normal stem cells provides a critical therapeutic window that is being actively explored with a variety of immunotherapeutic approaches. The association of high CD123 expression with poor prognosis underscores its clinical relevance and highlights the need for effective CD123-targeted agents. Future research will likely focus on optimizing current CD123-targeted therapies, exploring combination strategies to overcome resistance, and identifying biomarkers to predict which patients are most likely to benefit from these treatments. The continued development of therapies aimed at eradicating the CD123-positive LSC population holds the potential to significantly improve outcomes for patients with AML.

References

- 1. mdpi.com [mdpi.com]

- 2. CD123 a Therapeutic Target for Acute Myeloid Leukemia and Blastic Plasmocytoid Dendritic Neoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the alpha subunit of IL-3 receptor (CD123) in patients with acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD123 as a Therapeutic Target in the Treatment of Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CD123 as a Biomarker in Hematolymphoid Malignancies: Principles of Detection and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CD123 Expression Is Associated With High-Risk Disease Characteristics in Childhood Acute Myeloid Leukemia: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. The leukemic stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. CD123 Expression in Acute Myeloid Leukemia: A Prognostic Marker for MRD and Relapse in FLT3-ITD Mutations [synapse.patsnap.com]

- 13. Prognostic value of CD25/CD123 pattern of expression in acute myeloid leukemia patients with normal cytogenetic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. CD123 Targeted Therapies | Dana-Farber Cancer Institute [dana-farber.org]

- 17. CD123 target validation and preclinical evaluation of ADCC activity of anti-CD123 antibody CSL362 in combination with NKs from AML patients in remission - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preclinical Profile of Pivekimab Sunirine: A CD123-Targeting Antibody-Drug Conjugate for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pivekimab sunirine (IMGN632) is an investigational antibody-drug conjugate (ADC) that holds significant promise for the treatment of CD123-positive hematological malignancies. This document provides a comprehensive overview of the preclinical studies that form the scientific foundation for its clinical development. Pivekimab this compound is composed of a humanized IgG1 anti-CD123 antibody, a cleavable linker, and a novel DNA-alkylating payload from the indolinobenzodiazepine (IGN) class.[1] The targeting of CD123 is a strategic approach, as this antigen is overexpressed on the surface of cancer cells in various hematological cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and blastic plasmacytoid dendritic cell neoplasm (BPDCN), while having limited expression on normal hematopoietic stem cells. This differential expression provides a therapeutic window for selective tumor cell killing.

Mechanism of Action

Pivekimab this compound's mechanism of action begins with the high-affinity binding of its antibody component to CD123 on the surface of malignant cells. Upon binding, the ADC-CD123 complex is internalized, leading to the release of the IGN payload into the cell. The IGN payload then travels to the nucleus and alkylates DNA, causing single-strand breaks and ultimately triggering apoptotic cell death.[2]

In Vitro Efficacy

Preclinical in vitro studies have demonstrated the potent and selective cytotoxicity of pivekimab this compound against a range of hematological malignancy cell lines and patient-derived samples.

Cytotoxicity in Hematological Malignancy Cell Lines

Pivekimab this compound has shown potent anti-leukemia activity in various cell line models. For instance, in the BPDCN cell line GEN2.2, it induced concentration- and time-dependent cytotoxicity with EC50 values in the low picomolar range (1.3 pM to 12 pM) after 48 to 72 hours of treatment.[3] The cytotoxicity is dependent on the expression of CD123, as demonstrated in studies using CRISPR/Cas9 to knock out the CD123 gene in AML cell lines like ML-1 and MOLM-13, which rendered the cells resistant to the drug.[2]

| Cell Line | Disease Type | IC50 / EC50 (pM) | Reference |

| GEN2.2 | BPDCN | 1.3 - 12 | [3] |

| ML-1 | AML | Data not specified | [2] |

| MOLM-13 | AML | Data not specified | [2] |

Table 1: In Vitro Cytotoxicity of Pivekimab this compound in Hematological Malignancy Cell Lines

Factors Influencing In Vitro Activity

Several factors have been identified to modulate the in vitro efficacy of pivekimab this compound:

-

CD123 Expression: A clear correlation between the level of CD123 expression and the cytotoxic effect of pivekimab this compound has been established. Higher CD123 expression generally leads to increased sensitivity.[2]

-

TP53 Mutation Status: The tumor suppressor gene TP53 plays a role in the cellular response to DNA damage. Studies have shown that cell lines with wild-type TP53 are more sensitive to pivekimab this compound compared to those with TP53 mutations or deletions.[2]

-

BCL-2 Family Proteins: Overexpression of anti-apoptotic proteins of the BCL-2 family can confer resistance to pivekimab this compound-induced apoptosis.[2]

In Vivo Efficacy

The anti-tumor activity of pivekimab this compound has been extensively evaluated in various in vivo preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDXs) of AML, ALL, and BPDCN.

Monotherapy in Xenograft Models

In a BPDCN PDX model using GEN2.2-luc cells, pivekimab this compound treatment significantly reduced tumor burden and increased survival compared to the vehicle group. The treatment was effective in eradicating tumor cells in the lungs and liver and reducing them in the spleen and bone marrow.[3]

In a large panel of 39 pediatric ALL PDX models, a once-weekly administration of pivekimab this compound for three weeks resulted in a median event-free survival (EFS) of 57.2 days.[4][5] The efficacy was more pronounced in B-lineage ALL PDXs, which generally have higher CD123 expression compared to T-lineage ALL PDXs.[4][5]

| Model Type | Disease | Dosing Regimen | Key Findings | Reference |

| GEN2.2-luc Xenograft | BPDCN | Not specified | Significant tumor burden reduction and increased survival | [3] |

| Pediatric PDX (n=39) | ALL | Once weekly for 3 weeks | Median EFS of 57.2 days; greater efficacy in B-lineage ALL | [4][5] |

Table 2: In Vivo Efficacy of Pivekimab this compound Monotherapy in Xenograft Models

Combination Therapy in Xenograft Models

Preclinical studies have demonstrated synergistic anti-leukemic activity when pivekimab this compound is combined with other anti-cancer agents, particularly azacitidine and venetoclax (B612062), in AML PDX models.

In four CD123+ AML PDX models, the triple combination of pivekimab this compound, azacitidine, and venetoclax showed superior efficacy compared to pivekimab this compound alone or the combination of venetoclax and azacitidine.[2]

| Model Type | Disease | Treatment Groups | Median Overall Survival (days) | Reference |

| AML PDX (n=4) | AML | Vehicle | 59 ± 7 | [2] |

| Pivekimab this compound | 131 ± 74 | [2] | ||

| Venetoclax + Azacitidine | 73 ± 22 | [2] | ||

| Pivekimab this compound + Venetoclax + Azacitidine | 152 ± 99 | [2] |

Table 3: In Vivo Efficacy of Pivekimab this compound in Combination Therapy in AML PDX Models

The synergy between pivekimab this compound and venetoclax is thought to be mediated by the ability of venetoclax to dampen the DNA damage response induced by the IGN payload of pivekimab, thereby potentiating apoptosis.[6]

Experimental Protocols

Flow Cytometry for CD123 Expression

To quantify CD123 cell surface expression, patient-derived xenograft (PDX) cells were analyzed by flow cytometry. The following protocol was adapted from preclinical studies:

-

Cell Preparation: Single-cell suspensions of PDX cells were prepared.

-

Antibody Incubation: Cells were incubated with an anti-CD123 antibody (clone 9F5) or an isotype control antibody.

-

Secondary Antibody Labeling: Following incubation with the primary antibody, cells were labeled with a FITC-conjugated secondary antibody.

-

Data Acquisition: Labeled cells were analyzed on a flow cytometer to determine the mean fluorescence intensity (MFI).

-

Data Analysis: The relative fluorescence intensity (RFI) was calculated to quantify CD123 expression levels.

CRISPR/Cas9-Mediated Gene Knockout

CRISPR/Cas9 technology was utilized to generate CD123 and TP53 knockout cell lines to investigate the mechanism of action and resistance to pivekimab this compound. While specific, detailed protocols from the pivekimab this compound preclinical studies are not publicly available, a general workflow can be described:

-

Guide RNA (gRNA) Design and Cloning: gRNAs targeting the exons of CD123 or TP53 were designed and cloned into a Cas9-expressing vector.

-

Transfection/Transduction: The Cas9/gRNA constructs were introduced into the target leukemia cell lines (e.g., ML-1, MOLM-13) via transfection or lentiviral transduction.

-

Selection of Edited Cells: Transfected/transduced cells were selected using an appropriate marker (e.g., puromycin (B1679871) resistance).

-

Single-Cell Cloning: Single cells were isolated to establish clonal populations.

-

Verification of Knockout: Gene knockout was confirmed by sequencing the target genomic region to identify frameshift mutations and by Western blotting to confirm the absence of the target protein.

Conclusion

The preclinical data for pivekimab this compound provide a strong rationale for its clinical investigation in patients with CD123-positive hematological malignancies. The ADC demonstrates potent and selective cytotoxicity in vitro and significant anti-tumor efficacy in in vivo models of AML, ALL, and BPDCN, both as a monotherapy and in combination with other agents. The well-defined mechanism of action, coupled with a favorable preclinical safety profile, positions pivekimab this compound as a promising therapeutic candidate with the potential to address significant unmet medical needs in these patient populations. Further clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Paper: Preclinical Characterization of the Anti-Leukemia Activity of the CD123 Antibody-Drug Conjugate, Pivekimab this compound (IMGN632) [ash.confex.com]

- 3. ash.confex.com [ash.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. The CD123 antibody-drug conjugate pivekimab this compound exerts profound activity in preclinical models of pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news.abbvie.com [news.abbvie.com]

The Core Mechanism of Indolinobenzodiazepine (IGN) Payloads in Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. Indolinobenzodiazepine (IGN) dimers have emerged as a promising class of payloads due to their high potency and unique mechanism of action. This guide provides a detailed technical overview of the core mechanism of IGN payloads, focusing on their interaction with DNA, the subsequent cellular signaling cascades, and the experimental methodologies used for their characterization.

Mechanism of Action: DNA Alkylation by Monoimine IGNs

Unlike their diimine counterparts or pyrrolobenzodiazepine (PBD) dimers which can cross-link DNA, the clinically relevant IGN payloads are typically monoimine analogs.[1][2][3][4][5] These molecules are designed to possess a single reactive imine moiety, which dictates their mechanism of action as potent DNA alkylating agents.[5][6]

The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization, often through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active IGN payload. The payload then translocates to the nucleus and interacts with the minor groove of the DNA.[7]

The core of the IGN mechanism lies in the covalent alkylation of DNA. The electrophilic imine functionality of the IGN molecule reacts with the nucleophilic 2-amino group of a guanine (B1146940) base.[1][2][4] This reaction forms a stable, covalent adduct, effectively monofunctionally alkylating the DNA.[1][2][4] The stability of this adduct is further enhanced by non-covalent interactions between the IGN molecule and the DNA duplex.[1][2][4] This DNA alkylation event disrupts the normal cellular processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Mechanism of action of a monoimine IGN-ADC.

Signaling Pathways: The DNA Damage Response

The formation of IGN-DNA adducts is recognized by the cell as a form of DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage, but if the damage is too extensive, it triggers programmed cell death (apoptosis).

The key players in the DDR pathway activated by alkylating agents like IGNs include:

-

PARP (Poly (ADP-ribose) polymerase): PARP-1 and PARP-2 are among the first responders to DNA strand breaks that can arise from the processing of alkylated bases.[1][7] They are crucial for the recruitment of other DNA repair proteins.

-

ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related): These are master kinases that control the DDR. While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA damage, including replication stress caused by bulky adducts.[8][9][10] Both can be involved in the response to alkylating agents.[8][9][10]

-

p53: This tumor suppressor protein is a central regulator of the cell cycle and apoptosis. Upon activation by ATM/ATR, p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is irreparable, initiate apoptosis.[3][11][12]

The signaling cascade generally proceeds as follows: the IGN-DNA adduct stalls replication forks, leading to the recruitment and activation of PARP. The persistent adducts and resulting DNA strand breaks trigger the activation of ATM and ATR kinases. These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53. Activated p53 translocates to the nucleus and induces the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).

Simplified DNA damage response pathway to IGNs.

Quantitative Data Summary

The in vitro potency of IGN payloads and their corresponding ADCs is a critical parameter in their development. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of Unconjugated IGN Payloads

| Compound | Mechanism of Action | Cell Line Panel | IC50 Range (pmol/L) | Reference |

| IGN Diimine (Cross-linker) | DNA Cross-linking | 9 cancer cell lines | 1 - 11 | [7] |

| IGN Monoimine (Alkylator) | DNA Mono-alkylation | 9 cancer cell lines | ~2 - 44 | [7] |

Table 2: In Vitro Potency of IGN-ADCs

| ADC Target | IGN Form | Cell Line | IC50 (pmol/L) | Reference |

| EpCAM | Monoimine | HCT-15 | 60 | [7] |

| CD33 | Monoimine | HEL92.1.7 | 30 | [7] |

| FRα | Monoimine | KB | 2 | [7] |

| FRα | Diimine | KB-GRC1 | 50 | [5] |

| FRα | Monoimine | KB-GRC1 | 70 | [5] |

| EpCAM | Diimine | HCT-15 | ~50 | [5] |

| EpCAM | Monoimine | HCT-15 | ~50 | [5] |

Table 3: In Vivo Tolerability of IGN-ADCs

| ADC | Linker | Maximum Tolerated Dose (MTD) in mice (mg/kg) | Reference |

| Anti-FRα-IGN (Diimine) | Cleavable | ~2.8 | [5] |

| Anti-FRα-IGN (Monoimine) | Cleavable | ~6 | [5] |

Experimental Protocols

The characterization of IGN-ADCs involves a suite of in vitro and in vivo assays to determine their potency, mechanism of action, and efficacy.

IGN-DNA Adduct Detection by ELISA

This assay is designed to quantify the formation of IGN-DNA adducts in cells.

-

Cell Treatment: Cancer cells are incubated with biotinylated IGN analogs (monoimine or diimine) at concentrations below their IC50 values.

-

Genomic DNA Isolation: After incubation, genomic DNA is isolated from the treated cells.

-

ELISA Plate Preparation: A 96-well plate is coated with an anti-digoxigenin (DIG) antibody.

-

Adduct Capture: The isolated genomic DNA (which is DIG-labeled) with the bound biotinylated IGN is added to the wells and captured by the anti-DIG antibody.

-

Detection: The captured biotinylated IGN-DNA adduct is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

-

Quantification: The absorbance is read on a plate reader, and the amount of adduct is quantified relative to a standard curve.

Workflow for IGN-DNA adduct detection ELISA.

In Vitro Cytotoxicity Assay (WST-1 based)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the IGN-ADC and control antibodies for a specified period (e.g., 72 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period of 0.5 to 4 hours.

-

Incubation: During this incubation, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan (B1609692) dye.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle after ADC treatment.

-

Cell Treatment: Treat cells with the IGN-ADC at a concentration around the IC50 value for a defined period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNase Treatment: Treat the fixed cells with RNase A to degrade any RNA, ensuring that the propidium iodide (PI) only stains the DNA.

-

Propidium Iodide Staining: Stain the cells with a solution containing PI, which intercalates with the DNA.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.

-

Data Interpretation: Generate a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Indolinobenzodiazepine payloads, particularly the monoimine analogs, are highly potent DNA alkylating agents that induce cancer cell death through the activation of the DNA damage response pathway. Their distinct mechanism of action, which avoids DNA cross-linking, offers a favorable therapeutic window. A thorough understanding of their molecular interactions, the resulting cellular signaling cascades, and the application of robust experimental methodologies are crucial for the continued development and optimization of IGN-based ADCs as a promising strategy in targeted cancer therapy.

References

- 1. Alkylation DNA damage in combination with PARP inhibition results in formation of S-phase-dependent double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage activates p53 through a phosphorylation–acetylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 7. researchgate.net [researchgate.net]

- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. experts.llu.edu [experts.llu.edu]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. iris.unito.it [iris.unito.it]

The Science Behind IMGN632: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMGN632, also known as pivekimab sunirine, is a novel antibody-drug conjugate (ADC) showing significant promise in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and blastic plasmacytoid dendritic cell neoplasm (BPDCN).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of IMGN632, summarizing key preclinical and clinical data. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Core Concepts: Mechanism of Action

IMGN632 is engineered to selectively target and eliminate cancer cells expressing the CD123 antigen.[3] CD123, the alpha subunit of the interleukin-3 (IL-3) receptor, is overexpressed on the surface of various hematological cancer cells, including AML blasts and leukemic stem cells, while having limited expression on normal hematopoietic stem cells.[3][4] This differential expression provides a therapeutic window for targeted therapy.

The ADC consists of three key components:

-

A humanized anti-CD123 antibody: This high-affinity antibody specifically binds to CD123-expressing cells.

-

A cleavable linker: This linker is stable in circulation but is designed to be cleaved once the ADC is internalized into the target cell, releasing the cytotoxic payload.

-

A novel DNA-alkylating payload: IMGN632 carries a potent indolinobenzodiazepine (IGN) payload, which is a DNA-alkylating agent.[3] This payload induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis.[5]

The targeted delivery of this potent cytotoxic agent to CD123-positive cells aims to maximize anti-tumor efficacy while minimizing off-target toxicity.

Pharmacokinetics

Pharmacokinetic properties of IMGN632 have been evaluated in preclinical models and clinical trials. While detailed quantitative PK parameters from human trials are not extensively published in the provided search results, the clinical development program has established a recommended Phase 2 dose (RP2D).

Clinical Pharmacokinetics

A Phase 1/2 study (NCT03386513) in patients with relapsed or refractory AML established the RP2D of IMGN632.[1][6]

Table 1: Recommended Phase 2 Dosing of IMGN632 in AML

| Parameter | Value | Reference |

| Recommended Phase 2 Dose | 0.045 mg/kg | [1][6] |

| Dosing Schedule | Once every 3 weeks (intravenous infusion) | [1][6] |

The study explored various dose levels and schedules, with the once-every-3-weeks schedule being selected for further development based on safety and efficacy data.[1]

Pharmacodynamics

The pharmacodynamic effects of IMGN632 have been extensively characterized through in vitro and in vivo preclinical studies, as well as in clinical trials.

Preclinical Pharmacodynamics

In Vitro Cytotoxicity:

IMGN632 has demonstrated potent and specific cytotoxicity against a panel of CD123-positive AML and BPDCN cell lines.

Table 2: In Vitro Cytotoxicity of IMGN632 in Hematological Malignancy Cell Lines

| Cell Line | Disease | IC50 (pM) | Reference |

| EOL-1 | AML | < 3 | [7] |

| Molm-13 | AML | < 3 | [7] |

| MV4-11 | AML | < 3 | [7] |

| Kasumi-3 | AML | < 3 | [7] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

These studies confirmed that the cytotoxic effect is dependent on CD123 expression, as control ADCs targeting other antigens were significantly less active.[7]

In Vivo Antitumor Activity:

The anti-leukemic activity of IMGN632 has been validated in various AML xenograft models.

Table 3: In Vivo Efficacy of IMGN632 in AML Xenograft Models

| Model | Treatment and Dose | Outcome | Reference |

| EOL-1 subcutaneous xenograft | 240 mcg/kg (single dose) | 8/8 long-term complete responses | [7] |

| Molm-13 disseminated xenograft | Not specified | Prolonged survival | [7] |

| Kasumi-3 disseminated xenograft | 240 or 800 mcg/kg | Decreased tumor burden | [7] |

| MV4-11 disseminated xenograft | Not specified | Prolonged survival | [7] |

These preclinical studies highlight the potent, dose-dependent antitumor activity of IMGN632 in models of AML with poor prognostic markers.[7]

Clinical Pharmacodynamics

Clinical trials have demonstrated the single-agent activity of IMGN632 in heavily pretreated patients with relapsed or refractory AML.

Table 4: Clinical Activity of IMGN632 in Relapsed/Refractory AML (at RP2D)

| Endpoint | Value | 95% Confidence Interval | Reference |

| Overall Response Rate (ORR) | 21% | 8% - 40% | [6] |

| Complete Remission (CR) Rate | 17% | 6% - 36% | [6] |

These findings have led to further investigation of IMGN632 in combination with other agents, such as azacitidine and venetoclax, in both relapsed/refractory and newly diagnosed AML.[8]

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the in vitro cytotoxicity of IMGN632 is the MTT or similar viability assay.

Protocol Outline:

-

Cell Seeding: Plate CD123-positive cancer cell lines (e.g., EOL-1, Molm-13) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of IMGN632, a non-targeting control ADC, and vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

AML Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of IMGN632.

Protocol Outline:

-

Cell Implantation: Implant human AML cells (from cell lines or patient samples) into immunodeficient mice (e.g., NSG mice), either subcutaneously or intravenously to establish disseminated disease.[4]

-

Tumor Growth Monitoring: For subcutaneous models, measure tumor volume regularly. For disseminated models, monitor disease progression through bioluminescence imaging (if cells are luciferase-tagged) or by assessing for signs of disease.

-

Drug Administration: Once tumors are established or disease is detectable, administer IMGN632 and control agents (e.g., vehicle, non-targeting ADC) intravenously at specified doses and schedules.[7]

-

Efficacy Evaluation: Monitor tumor growth inhibition, survival, and changes in tumor burden over time.

-

Pharmacodynamic Assessment: At the end of the study, tissues can be harvested to assess target engagement and downstream effects of the drug.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of IMGN632.

Caption: Preclinical to clinical development workflow for IMGN632.

Conclusion

IMGN632 is a promising CD123-targeting antibody-drug conjugate with a well-defined mechanism of action and compelling preclinical and clinical activity in hematological malignancies. Its ability to selectively deliver a potent DNA-alkylating payload to cancer cells offers a potential therapeutic advantage. The data summarized in this technical guide provide a solid foundation for further research and development of IMGN632, both as a monotherapy and in combination with other agents, to improve outcomes for patients with AML, BPDCN, and other CD123-positive cancers.

References

- 1. Pivekimab this compound (IMGN632), a novel CD123-targeting antibody-drug conjugate, in relapsed or refractory acute myeloid leukaemia: a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A CD123-targeting antibody-drug conjugate, IMGN632, designed to eradicate AML while sparing normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Pivekimab this compound Shows Promise For AML in Phase I/II Trial [sohoonline.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Pivekimab Sunirine: A Technical Guide to its Anti-Leukemic Stem Cell Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, preclinical efficacy, and experimental basis of Pivekimab Sunirine (IMGN632) in targeting and eliminating leukemic stem cells (LSCs). Pivekimab this compound is a promising antibody-drug conjugate (ADC) demonstrating significant potential in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

Core Mechanism of Action

Pivekimab this compound is an ADC composed of a humanized IgG1 antibody targeting CD123, a cell surface marker highly expressed on AML blasts and LSCs, linked to a novel indolinobenzodiazepine (IGN) payload.[1][2][3] The mechanism of action is initiated by the binding of the antibody component to CD123 on the surface of leukemic cells, leading to the internalization of the ADC.

Once inside the cell, the IGN payload is released and alkylates DNA, causing single-strand breaks.[2][4] This DNA damage triggers a cellular DNA Damage Response (DDR), leading to cell cycle arrest and ultimately, apoptosis.[4][5] Key modulators of Pivekimab this compound's cytotoxic effects include the level of CD123 expression, the functional status of the tumor suppressor protein p53, and the expression of anti-apoptotic BCL-2 family proteins.[6][7]

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxic activity of Pivekimab this compound against various AML cell lines.

| Cell Line | Key Characteristics | IC50 (pM) of Pivekimab this compound | Reference |

| MOLM-13 | AML, FLT3-ITD | Low pM range | [8] |

| MV4-11 | AML, FLT3-ITD | Low pM range | [8] |

| ML-1 | AML | Not Specified | [6] |

| B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | 0.6 - 20 pM | [9] |

Note: Specific IC50 values are often presented in graphical form in publications and may vary between experiments. The "low pM range" indicates high potency.

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of Pivekimab this compound.

Cell Lines and Culture

-

Cell Lines: Human AML cell lines, including MOLM-13, MV4-11, and ML-1, are commonly used.[6][8] These cell lines are chosen for their expression of CD123 and their relevance to AML subtypes.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assays

-

Method: Cell viability is assessed using various methods, including WST-8-based assays or alamarBlue reagent.[9]

-

Procedure:

-

Leukemic cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of Pivekimab this compound or a control ADC.

-

After a defined incubation period (typically 3-7 days), a viability reagent is added.

-

The absorbance or fluorescence is measured to determine the percentage of viable cells relative to untreated controls.

-

IC50 values are calculated from the dose-response curves.

-

Apoptosis Assays

-

Method: Apoptosis is quantified by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) or 7-AAD staining.

-

Procedure:

-

Cells are treated with Pivekimab this compound for a specified time (e.g., 48-72 hours).

-

Cells are harvested, washed, and resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and a viability dye (PI or 7-AAD) are added.

-

Samples are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Flow Cytometry for Leukemic Stem Cell Identification

-

Objective: To identify and characterize the LSC population within a heterogeneous cell sample.

-

Markers: LSCs are typically identified by the surface marker phenotype CD34+/CD38-.[10][11][12] CD123 expression is also assessed on this population.

-

Gating Strategy:

-

Gate on viable, single cells based on forward and side scatter properties and a viability dye.

-

Identify the CD34+ population.

-

Within the CD34+ gate, further gate on the CD38- population.

-

The resulting CD34+/CD38- population is analyzed for the expression of CD123 and other markers of interest.[10]

-

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of proteins involved in the DNA Damage Response and apoptotic pathways.

-

Procedure:

-

Cells are treated with Pivekimab this compound for various time points.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-p53, phospho-Chk1, cleaved PARP, cleaved caspase-3).[4][5]

-

After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Bands are visualized using an ECL detection reagent.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pivekimab this compound in leukemic stem cells.

Conclusion

Pivekimab this compound represents a highly potent and selective therapeutic strategy for targeting leukemic stem cells. Its mechanism of action, centered on the targeted delivery of a DNA-damaging payload, leads to robust apoptosis in preclinical models of AML. The synergistic effects observed with venetoclax further highlight its potential in combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel treatments for leukemia.

References

- 1. ash.confex.com [ash.confex.com]

- 2. adcreview.com [adcreview.com]

- 3. news.abbvie.com [news.abbvie.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. Paper: Preclinical Characterization of the Anti-Leukemia Activity of the CD123 Antibody-Drug Conjugate, Pivekimab this compound (IMGN632) [ash.confex.com]

- 8. ashpublications.org [ashpublications.org]

- 9. CD123 expression patterns and selective targeting with a CD123-targeted antibody-drug conjugate (IMGN632) in acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 10. researchgate.net [researchgate.net]

- 11. Flow cytometric analysis of CD34+ CD38- cells; cell frequency and immunophenotype based on CD45RA expression pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols: Pivekimab Sunirine in Combination with Azacitidine and Venetoclax

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the investigational combination therapy of pivekimab sunirine (a CD123-targeting antibody-drug conjugate), azacitidine (a hypomethylating agent), and venetoclax (B612062) (a BCL-2 inhibitor) for the treatment of CD123-positive acute myeloid leukemia (AML). This combination therapy has shown encouraging anti-leukemic activity in clinical trials, particularly in newly diagnosed AML patients.[1][2] These protocols are intended to serve as a comprehensive resource for researchers and drug development professionals working with this therapeutic regimen.

Mechanism of Action

The triplet combination of pivekimab this compound, azacitidine, and venetoclax leverages three distinct and complementary mechanisms of action to target AML cells.

-

Pivekimab this compound (IMGN632): This antibody-drug conjugate (ADC) targets CD123, an interleukin-3 receptor alpha chain that is highly expressed on the surface of AML blasts and leukemic stem cells.[3][4][5][6] Upon binding to CD123, pivekimab this compound is internalized, and its cytotoxic payload, a novel indolinobenzodiazepine (IGN) dimer, is released.[3][4][5] This payload alkylates DNA, causing single-strand breaks and leading to cancer cell death.[4][5][6]

-

Azacitidine: As a hypomethylating agent, azacitidine inhibits DNA methyltransferase, leading to the re-expression of silenced tumor suppressor genes.[7][8] This can induce cell differentiation and apoptosis.[8] Azacitidine is a cornerstone of treatment for older patients with AML who are ineligible for intensive chemotherapy.[9]

-

Venetoclax: This small molecule is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[10][11][12] By binding to BCL-2, venetoclax releases pro-apoptotic proteins, which in turn activate the intrinsic apoptotic pathway, leading to programmed cell death.[10][11][12]

The synergistic effect of this triplet combination is thought to arise from the multi-pronged attack on AML cell survival and proliferation pathways. Preclinical evidence suggests that venetoclax may enhance the efficacy of pivekimab this compound by dampening the DNA damage response induced by the ADC's payload.

Clinical Trial Data Summary

The following tables summarize key quantitative data from the Phase 1b/2 clinical trial (NCT04086264) evaluating pivekimab this compound in combination with azacitidine and venetoclax in patients with newly diagnosed, CD123-positive AML.[1][2][6][13]

Table 1: Patient Demographics and Disease Characteristics (n=50) [6]

| Characteristic | Value |

| Median Age (years) | 74 |

| Age ≥75 years | 42% |

| Secondary AML | 26% |

| ELN 2017 Adverse Risk | 64% |

| TP53 mutation | 38% |

Table 2: Efficacy Outcomes in Newly Diagnosed AML (n=50) [1][6]

| Endpoint | Result |

| Composite Complete Remission (CCR) Rate | 68% |

| Complete Remission (CR) Rate | 54% |

| Minimal Residual Disease (MRD) Negativity Rate (among evaluable patients with CCR) | 76% |

| Median Time to MRD Negativity (months) | 1.87 |

| 6-month Overall Survival Estimate | 86% |

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) (≥20% of all patients, all grades) [6]

| Adverse Event | All Grades (%) | Grade 3+ (%) |

| Constipation | 48% | 2% |

| Peripheral Edema | 44% | 4% |

| Diarrhea | 40% | 2% |

| Hypophosphatemia | 34% | 2% |

| Nausea | 32% | 4% |

| Hypokalemia | 28% | 4% |

| Fatigue | 24% | 6% |

| Hypotension | 24% | 2% |

| Pyrexia | 24% | 0% |

| Infusion-Related Reactions | 16% | 0% |

Table 4: Hematologic Recovery and Discontinuation Rates [6]

| Parameter | Value |

| Median Neutrophil Recovery to ≥500/µL (days) | 34 |

| Median Platelet Recovery to ≥50,000/µL (days) | 22 |

| Discontinuations due to Adverse Events | 4% |

| 30-day Mortality | 0% |

| 60-day Mortality | 4% |

Experimental Protocols

Patient Eligibility and Screening Protocol

This protocol outlines the key inclusion and exclusion criteria for patient selection based on the NCT04086264 clinical trial.

Inclusion Criteria:

-

Adults with newly diagnosed, CD123-positive AML.

-

Ineligible for intensive chemotherapy due to age (≥75 years) or comorbidities.

-

ECOG performance status of 0-2.

-

Adequate organ function.

-

Voluntary written informed consent.

Exclusion Criteria:

-

Prior treatment with a hypomethylating agent.

-

Active central nervous system leukemia.

-

Significant cardiovascular, pulmonary, or other systemic diseases that would preclude treatment.

Screening Procedures:

-

Obtain signed informed consent.

-

Complete medical history and physical examination.

-

Assess ECOG performance status.

-

Collect bone marrow aspirate and biopsy for:

-

Confirmation of AML diagnosis.

-

Cytogenetic and molecular analysis (including TP53 mutation status).

-

Determination of CD123 expression by flow cytometry or immunohistochemistry.

-

-

Collect peripheral blood for complete blood count with differential and chemistry panel.

-

Perform electrocardiogram (ECG) and echocardiogram.

-

Conduct pregnancy test for women of childbearing potential.

Drug Administration Protocol

This protocol details the administration of the triplet therapy over a 28-day cycle.

Pivekimab this compound (IMGN632):

-

Dose: 0.045 mg/kg.

-